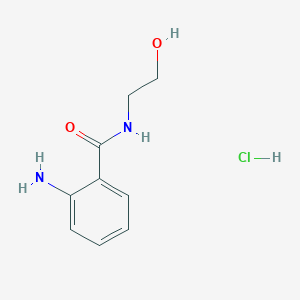
2-Cyclopropyl-1,3-benzothiazol-6-amine
Overview
Description
2-Cyclopropyl-1,3-benzothiazol-6-amine is a chemical compound with the molecular formula C10H10N2S and a molecular weight of 190.27 g/mol. This compound belongs to the class of benzothiazoles, which are heterocyclic aromatic organic compounds containing sulfur and nitrogen atoms. Benzothiazoles and their derivatives are known for their diverse biological and pharmacological activities, making them valuable in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-1,3-benzothiazol-6-amine typically involves the cyclization of appropriate precursors under specific reaction conditions[_{{{CITATION{{{2{Synthesis and pharmacological evaluation of N- (6-chlorobenzo [d ...](https://link.springer.com/article/10.1007/s00044-012-0329-y). One common synthetic route is the reaction of 2-aminothiophenol with cyclopropyl bromide in the presence of a base such as potassium carbonate[{{{CITATION{{{2{Synthesis and pharmacological evaluation of N- (6-chlorobenzo d .... The reaction is usually carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the benzothiazole ring[{{{CITATION{{{_2{Synthesis and pharmacological evaluation of N- (6-chlorobenzo d ....
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes[_{{{CITATION{{{2{Synthesis and pharmacological evaluation of N- (6-chlorobenzo [d ...](https://link.springer.com/article/10.1007/s00044-012-0329-y). The choice of method depends on factors such as cost, scalability, and environmental impact[{{{CITATION{{{2{Synthesis and pharmacological evaluation of N- (6-chlorobenzo d .... Process optimization and control are crucial to ensure high yield and purity of the final product[{{{CITATION{{{_2{Synthesis and pharmacological evaluation of N- (6-chlorobenzo d ....
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropyl-1,3-benzothiazol-6-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{Synthesis and pharmacological evaluation of N- (6-chlorobenzo d .... These reactions are often used to modify the compound's structure and introduce new functional groups.
Common Reagents and Conditions:Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4)[_{{{CITATION{{{_2{Synthesis and pharmacological evaluation of N- (6-chlorobenzo d ....
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used[_{{{CITATION{{{_2{Synthesis and pharmacological evaluation of N- (6-chlorobenzo d ....
Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, in the presence of a base[_{{{CITATION{{{_2{Synthesis and pharmacological evaluation of N- (6-chlorobenzo d ....
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound[_{{{CITATION{{{_2{Synthesis and pharmacological evaluation of N- (6-chlorobenzo d .... These products can exhibit different biological activities and properties, making them useful in various applications.
Scientific Research Applications
. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it has been investigated for its antimicrobial and anticancer properties. In medicine, it is explored for its potential use in drug development, particularly as a lead compound for new therapeutic agents. In industry, it is used in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 2-Cyclopropyl-1,3-benzothiazol-6-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
2-Cyclopropyl-1,3-benzothiazol-6-amine is similar to other benzothiazole derivatives, such as 2-methyl-1,3-benzothiazol-6-amine and 6-chloro-1,3-benzothiazol-2-amine. These compounds share structural similarities but differ in their substituents, which can lead to variations in their biological activities and properties. The uniqueness of this compound lies in its cyclopropyl group, which can impart distinct chemical and biological properties compared to other benzothiazoles.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
2-cyclopropyl-1,3-benzothiazol-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c11-7-3-4-8-9(5-7)13-10(12-8)6-1-2-6/h3-6H,1-2,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRMTVFAYLHDXIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=C(S2)C=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-amino-N-[3-(methylsulfamoyl)phenyl]acetamide hydrochloride](/img/structure/B1522999.png)



![2-amino-N-[3-(methylsulfamoyl)phenyl]propanamide hydrochloride](/img/structure/B1523004.png)



![3-[(2-Aminophenyl)amino]propanamide hydrochloride](/img/structure/B1523009.png)



